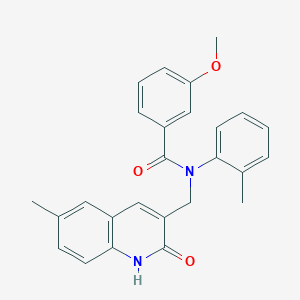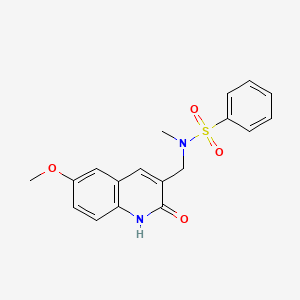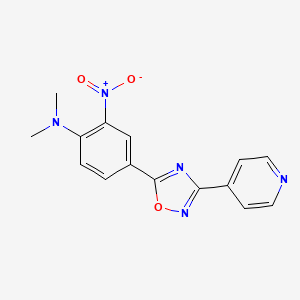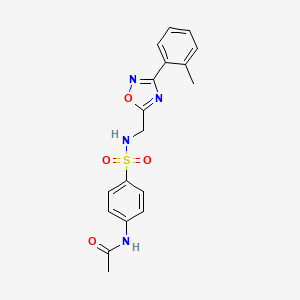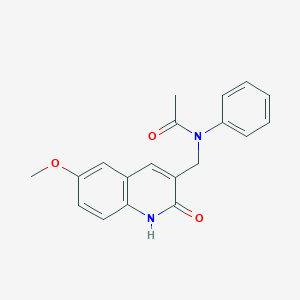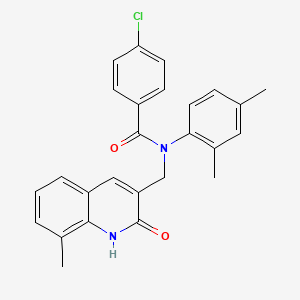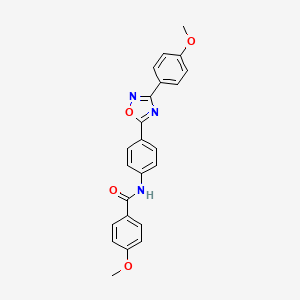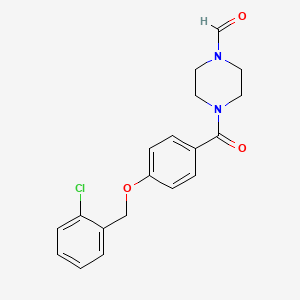
4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde, also known as CBOP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CBOP belongs to the class of piperazine derivatives and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde involves the inhibition of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) that are involved in the inflammatory response. 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde has been found to exhibit significant anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde is its potential therapeutic applications. 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde has been found to exhibit significant anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of inflammatory diseases and cancer. However, one of the limitations of 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde is its toxicity. 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde has been found to exhibit cytotoxicity at high concentrations, making it necessary to determine the optimal concentration for its use in lab experiments.
Future Directions
There are several future directions for the study of 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde. One potential direction is the development of 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde derivatives with improved therapeutic properties and reduced toxicity. Additionally, further studies are needed to determine the optimal concentration and dosage of 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde for its use in lab experiments. Furthermore, the potential of 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease should be explored.
Synthesis Methods
The synthesis of 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde involves the reaction between 4-(4-hydroxybenzoyl)piperazine and 2-chlorobenzyl chloride in the presence of a base. This reaction results in the formation of 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde as a white solid with a high yield.
Scientific Research Applications
4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory and anti-cancer properties. 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde has been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
properties
IUPAC Name |
4-[4-[(2-chlorophenyl)methoxy]benzoyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-18-4-2-1-3-16(18)13-25-17-7-5-15(6-8-17)19(24)22-11-9-21(14-23)10-12-22/h1-8,14H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOLTALCSDBQLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

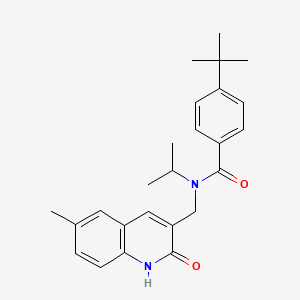

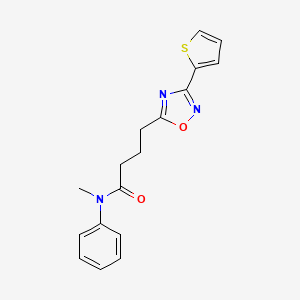
![2-bromo-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7705708.png)

